(2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate

Genotoxicity Chiral safety assessment Enantiomeric purity requirement

(2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate (CAS 106268-97-7), also referred to as (2S,3S)-(−)-3-methylglycidyl 4-nitrobenzoate, is a chiral, non-racemic epoxide ester with the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol. The compound contains a trans-configured 2,3-epoxy alcohol core protected as its 4-nitrobenzoate ester, rendering it a crystalline solid with a sharp melting point of 103–105 °C, a defined specific optical rotation of [α]²⁰/D −46±2° (c = 2.5% in chloroform), and commercial availability at ≥97.0% purity (sum of enantiomers, HPLC).

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 106268-97-7
Cat. No. B021372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate
CAS106268-97-7
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCC1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11NO5/c1-7-10(17-7)6-16-11(13)8-2-4-9(5-3-8)12(14)15/h2-5,7,10H,6H2,1H3/t7-,10-/m0/s1
InChIKeyBPOPJHHLTDEVBN-XVKPBYJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate (CAS 106268-97-7): Chiral Epoxy Ester Building Block for Asymmetric Synthesis


(2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate (CAS 106268-97-7), also referred to as (2S,3S)-(−)-3-methylglycidyl 4-nitrobenzoate, is a chiral, non-racemic epoxide ester with the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol . The compound contains a trans-configured 2,3-epoxy alcohol core protected as its 4-nitrobenzoate ester, rendering it a crystalline solid with a sharp melting point of 103–105 °C, a defined specific optical rotation of [α]²⁰/D −46±2° (c = 2.5% in chloroform), and commercial availability at ≥97.0% purity (sum of enantiomers, HPLC) [1]. First characterized as part of the Sharpless group's systematic study of p-nitrobenzoate esters of epoxy alcohols as versatile chiral synthons, this compound enables direct nucleophilic substitution at the C-3 position of the epoxide ring and has been applied in the asymmetric synthesis of β-hydroxy esters and other chiral intermediates [1].

Why Chiral Epoxy Ester Building Blocks Are Not Interchangeable: The Case for (2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate (CAS 106268-97-7)


Chiral epoxy esters of the glycidyl 4-nitrobenzoate family are not generic, interchangeable commodities. Three orthogonal factors prevent trivial substitution: (i) enantiomeric configuration critically determines both genotoxicity profile and enzyme inhibition potency—for glycidyl 4-nitrobenzoate, the (R)- and (S)-enantiomers display significantly different chromosomal aberration responses in vivo, a finding unique among nine tested epoxide classes [1]; (ii) the choice of protecting group (4-nitrobenzoate vs. tosylate vs. 3-nitrobenzenesulfonate) directly governs the regioselectivity of nucleophilic epoxide ring-opening—the 4-nitrobenzoate ester deactivates the C-2 center via its electron-withdrawing effect, steering substitution to C-3 with ratios as high as exclusive C-3 opening depending on the nucleophile [2]; and (iii) the crystalline nature of 4-nitrobenzoate esters (mp 103–105 °C for the target compound) permits enantiomeric enrichment by recrystallization to >98% ee, a purification pathway unavailable to liquid or low-melting congeners such as glycidyl tosylate or unprotected epoxy alcohols [2][3]. These interdependent stereochemical, regiochemical, and physicochemical properties mean that substituting one epoxide ester for another without rigorous verification of configuration, purity, and reactivity will compromise synthetic reproducibility.

Product-Specific Quantitative Evidence Guide for (2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate (CAS 106268-97-7): Comparator-Based Differentiation


Enantiomer-Specific Chromosomal Genotoxicity: Glycidyl 4-Nitrobenzoate Is the Only Epoxide Among Nine Tested Classes to Show Significant Inter-Enantiomer Difference in the CA Assay

In the 1993 Sinsheimer et al. study comparing the (R)- and (S)-enantiomers of nine aliphatic epoxides—including glycidyl tosylate, glycidyl 3-nitrobenzenesulfonate, epichlorohydrin, glycidol, styrene oxide, glycidyl 1-naphthyl ether, glycidyl 4-nitrophenyl ether, benzyloxymethyloxirane, and glycidyl 4-nitrobenzoate—only glycidyl 4-nitrobenzoate exhibited a statistically significant difference between enantiomers in the in vivo chromosomal aberration (CA) assay in mouse bone-marrow cells [1]. All 13 tested isomers showed genotoxic activity relative to the negative control by CA measurement, but enantiomer differentiation was uniquely detected for the 4-nitrobenzoate scaffold. In the Ames mutagenicity assay (Salmonella TA100), differences between (R)- and (S)-isomers were established for all nine compounds, while in the sister-chromatid exchange (SCE) evaluation, differences between enantiomers were detected for all compound pairs except benzyloxymethyloxirane and glycidyl 4-nitrophenyl ether [1]. This unique CA enantiomer-selectivity profile for the 4-nitrobenzoate scaffold underscores the critical importance of enantiopure procurement for safety assessment studies.

Genotoxicity Chiral safety assessment Enantiomeric purity requirement

C-3 Regioselective Nucleophilic Epoxide Ring-Opening: The 4-Nitrobenzoate Ester Directs Substitution Away from C-2 Relative to Free Epoxy Alcohols

In the foundational 1987 study by Ko, Masamune, and Sharpless, trans-3-methylglycidyl p-nitrobenzoate (the target compound) was subjected to nucleophilic ring-opening under acidic methanolysis conditions and yielded a 5.7:1 ratio of C-3 to C-2 opened products [1]. This regioselectivity exceeds that reported for closely related free (unprotected) epoxy alcohols under identical conditions, an effect attributed to deactivation of the C-2 center by the electron-withdrawing p-nitrobenzoate ester group [1]. Furthermore, when treated with iodide ion (I⁻), trans-3-methylglycidyl p-nitrobenzoate underwent exclusive C-3 opening, yielding only the C-3 substituted product—no C-2 opened product was isolated [1]. Under Ti(O-i-Pr)₄-mediated conditions with thiophenol (PhSH) as nucleophile, the trans-3-methylglycidyl p-nitrobenzoate substrate again afforded C-3 opened product exclusively (77% yield) [1]. By contrast, cis-3-methylglycidyl p-nitrobenzoate under the same conditions gave a 2.3:1 C-3:C-2 mixture and glycidyl p-nitrobenzoate gave a 1.7:1 C-3:C-2 mixture, demonstrating that the trans-3-methyl substitution pattern further enhances C-3 selectivity [1].

Regioselective synthesis Chiral building block Epoxide ring-opening

Enantiomeric Excess by Crystallization: trans-3-Methylglycidyl p-Nitrobenzoate Achieves >98% ee vs. Glycidyl p-Nitrobenzoate at 92% ee

The Ko et al. (1987) paper explicitly reports enantiomeric purities for the p-nitrobenzoate ester series as follows: trans-3-methylglycidyl p-nitrobenzoate (the target compound) was obtained at >98% ee; glycidyl p-nitrobenzoate at only 92% ee; cis-3-methylglycidyl p-nitrobenzoate at 92% ee; 2-methylglycidyl p-nitrobenzoate at >98% ee; and 3,3-dimethylglycidyl p-nitrobenzoate at >98% ee [1]. The crystalline, high-melting nature of the 4-nitrobenzoate esters (the target compound has mp 103–105 °C ) is cited as a key advantage over the parent epoxy alcohols: the esters are solids that can be recrystallized to upgrade enantiomeric purity, whereas the corresponding free epoxy alcohols are often liquids or low-melting solids that resist enantiomeric enrichment by crystallization [1][2]. The 4-nitrobenzoate group is reported to provide 'sharp melting points' and 'ease of crystallization' as general advantages over alternative ester protecting groups such as tosylates [2].

Enantiomeric enrichment Crystallization purification Chiral purity

Enantioselective Inhibition of Soluble Epoxide Hydrolase: (S)-Enantiomer Shows 20% Inhibition vs. 16.5% for (R)-Enantiomer at 0.8 mM

The BRENDA enzyme database records that trans-3-methylglycidyl 4-nitrobenzoate acts as an inhibitor of soluble epoxide hydrolase (EC 3.3.2.10) from Mus musculus, with enantiomer-dependent potency: the (S)-enantiomer exhibits 20% inhibition at 0.8 mM, while the (R)-enantiomer shows only 16.5% inhibition at the identical concentration [1]. This represents a 21% relative difference in inhibitory activity between enantiomers at 0.8 mM [(20 − 16.5) / 16.5 × 100% ≈ 21%]. Soluble epoxide hydrolase is a key therapeutic target in cardiovascular, inflammatory, and pain indications, and its stereoselective inhibition by chiral epoxides is well-documented [1]. This data point provides direct biochemical evidence that the (2S,3S) configuration is not interchangeable with (2R,3R) for enzyme-targeting applications.

Enzyme inhibition Epoxide hydrolase Enantioselectivity

Validated Chiral HPLC Method for Direct Enantiomeric Excess Determination of MGNB: Resolution ≥2, LOD ~0.5 µg/mL, Linear Range 2–300 µg/mL

Morante-Zarcero et al. (2009) developed and validated a chiral HPLC method on a polysaccharide-based Chiralpak AD-H column in polar-organic phase mode for the direct separation of glycidyl nitrobenzoate (GNB) and 2-methyl glycidyl nitrobenzoate (MGNB) enantiomers [1]. Under optimized conditions (methanol/ethanol 80:20, flow rate 0.9 mL/min, 40 °C), the method achieved baseline resolution (Rs ≥ 2) for all four enantiomers with an analysis time of ≤13 minutes [1]. Validation parameters include: linearity over 2–300 µg/mL (R² > 0.999), limit of detection (LOD) approximately 0.5 µg/mL for each enantiomer, and successful application to real samples from Sharpless asymmetric epoxidation reactions, enabling direct determination of enantiomeric excess ≥90% without further sample purification, workup, or solvent removal [1]. While alternative epoxide protecting groups such as glycidyl tosylate required a separate capillary electrophoresis (CE) method for enantiomeric separation (Morante-Zarcero et al., Electrophoresis 2008) [2], the MGNB/ GNB system benefits from a single, validated HPLC platform that provides both speed and quantitative accuracy.

Chiral HPLC Enantiomeric excess Quality control Method validation

Commercial Specification Identity: Enantiopure (2S,3S) with Defined Optical Rotation [α]²⁰/D −46±2° Distinguishes from (2R,3R) Enantiomer and Racemic Mixtures

The commercially available (2S,3S)-trans-3-methyloxirane-2-methyl 4-nitrobenzoate from Sigma-Aldrich (Product No. 68249) is specified with a purity of ≥97.0% (sum of enantiomers, HPLC), an optical rotation of [α]²⁰/D −46±2° (c = 2.5% in chloroform), and a melting point of 103–105 °C . By comparison, the (2R,3R)-enantiomer (CAS 106268-96-6, also known as (2R)-(−)-2-methylglycidyl 4-nitrobenzoate) has a reported melting point of 87–89 °C , a difference of approximately 14–18 °C. The (2S,3S) target compound has the MDL number MFCD00135184 and Beilstein Registry Number 6274744, ensuring unambiguous identity verification . The defined negative optical rotation provides a simple, rapid identity check that distinguishes the (2S,3S)-enantiomer from both the (2R,3R)-enantiomer (positive rotation) and any racemic or scalemic mixture (intermediate or zero rotation).

Quality specification Optical rotation Enantiopure procurement

Recommended Application Scenarios for (2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate (CAS 106268-97-7) Based on Quantitative Differentiation Evidence


Enantiopure Chiral Building Block for β-Hydroxy Ester and 1,2-Diol Synthesis Requiring Defined C-3 Regiochemistry

The target compound is the preferred starting material when synthetic routes demand exclusive or highly selective nucleophilic opening at the C-3 position of a chiral trans-2,3-epoxy alcohol. The 4-nitrobenzoate ester deactivates the C-2 center electronically, delivering a 5.7:1 C-3:C-2 ratio under methanolysis and exclusive C-3 opening with iodide or thiophenol/Ti(O-i-Pr)₄, as established by Ko, Masamune, and Sharpless (1987) [1]. This regiochemical control is superior to that of the cis-3-methyl diastereomer (2.3:1 C-3:C-2) and the unsubstituted glycidyl analog (1.7:1 C-3:C-2) under identical Ti-mediated conditions [1]. The crystalline nature (mp 103–105 °C) and >98% ee achievable by recrystallization further ensure that downstream chiral intermediates meet pharmaceutical purity specifications without chiral chromatographic intervention [1].

Chiral Epoxide for Enantiomer-Specific Toxicological and Safety Pharmacology Studies

For programs evaluating the safety profile of chiral epoxide-containing drug candidates or intermediates, the target compound's 4-nitrobenzoate scaffold carries a uniquely documented enantiomer-specific genotoxicity signature. The Sinsheimer et al. (1993) study demonstrated that among nine aliphatic epoxide classes, only glycidyl 4-nitrobenzoate showed a significant inter-enantiomer difference in the in vivo chromosomal aberration assay [2]. This makes the (2S,3S)-enantiomer (and its (2R,3R)-counterpart) essential reference compounds for establishing structure-genotoxicity relationships and for validating that enantiopure drug substances do not contain genotoxic opposite enantiomers at levels that could confound regulatory toxicology submissions [2].

Substrate for Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Enzyme Mechanism Studies

The differential inhibition of soluble epoxide hydrolase by the two enantiomers—20% for (S) vs. 16.5% for (R) at 0.8 mM [3]—positions the (2S,3S) enantiomer as a useful probe compound for sEH enzymology studies. The 21% relative potency difference at a defined concentration provides a measurable stereochemical window that can be exploited to validate assay sensitivity, to calibrate enantioselectivity in sEH inhibitor screening cascades, and to benchmark novel sEH inhibitors against a characterized chiral epoxide substrate [3].

Quality Control Reference Standard for Chiral HPLC Method Calibration and Enantiomeric Excess Determination in Asymmetric Epoxidation Process Development

The validated Morante-Zarcero HPLC method (Chiralpak AD-H, MeOH/EtOH 80:20, 0.9 mL/min, 40 °C) achieves Rs ≥ 2 and LOD ~0.5 µg/mL for MGNB enantiomers [4], directly applicable to the target compound. Laboratories developing asymmetric epoxidation processes using Sharpless chemistry can procure the (2S,3S)-enantiomer as an authenticated reference standard with defined optical rotation ([α]²⁰/D −46±2°) and purity (≥97.0% by HPLC) to calibrate the chiral HPLC method, establish retention time markers for each enantiomer, and quantify enantiomeric excess in reaction product streams without requiring derivatization or workup [4].

Quote Request

Request a Quote for (2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.